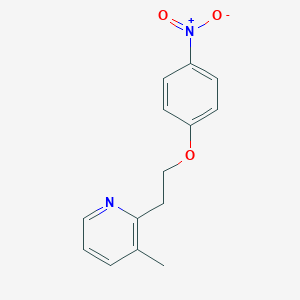

2-(3,5-Dimethylphenyl)-2-methylpropanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

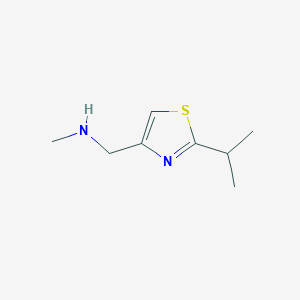

Compounds with a structure similar to “2-(3,5-Dimethylphenyl)-2-methylpropanenitrile” belong to the class of organic compounds known as aromatic compounds. They contain a benzene ring, which is a six-membered cyclic ring with alternating double bonds .

Molecular Structure Analysis

The molecular structure of similar compounds often includes a benzene ring substituted with various functional groups . The exact structure would depend on the specific compound .Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite diverse, depending on the functional groups present in the molecule. For instance, they might undergo reactions like cyclization or cycloaddition .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary greatly. For instance, “2-(3,5-Dimethylphenyl)ethanol” has a molecular weight of 150.22 g/mol and a topological polar surface area of 20.2 Ų .Applications De Recherche Scientifique

Application in Transesterification Studies

Research by Jackman, Petrei, and Smith (1991) in the Journal of the American Chemical Society delves into the transesterification of 3,5-dimethylphenolate/3,5-dimethylphenyl esters in various solvents. This study is crucial for understanding the chemical behavior of compounds related to 2-(3,5-Dimethylphenyl)-2-methylpropanenitrile in different solvent environments, providing insights into their reactivity and potential applications in chemical synthesis (Jackman, Petrei, & Smith, 1991).

Luminescence Sensing of Benzaldehyde

Shi et al. (2015) synthesized lanthanide(III)-organic frameworks using a compound structurally similar to 2-(3,5-Dimethylphenyl)-2-methylpropanenitrile. These frameworks displayed selective sensitivity to benzaldehyde-based derivatives, highlighting their potential as fluorescence sensors in chemical and environmental monitoring (Shi, Zhong, Guo, & Li, 2015).

Preparation of Telechelics

Wei, Challa, and Reedijk (1991) conducted studies on the copolymerization of 2,6-dimethylphenol with related compounds, resulting in telechelics with potential applications in polymer chemistry. This research expands the understanding of polymerization processes involving derivatives of 2-(3,5-Dimethylphenyl)-2-methylpropanenitrile (Wei, Challa, & Reedijk, 1991).

Synthesis and Characterization of Polymers

Vijayanand et al. (2002) synthesized and characterized homopolymers and copolymers using 3,5-dimethylphenyl methacrylate. Their research offers insights into the properties of polymers derived from compounds similar to 2-(3,5-Dimethylphenyl)-2-methylpropanenitrile, which can be applied in various industrial applications (Vijayanand, Radhakrishnan, Prasath, & Nanjundan, 2002).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(3,5-dimethylphenyl)-2-methylpropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-9-5-10(2)7-11(6-9)12(3,4)8-13/h5-7H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZSXJIAAJEONQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C)(C)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00558839 |

Source

|

| Record name | 2-(3,5-Dimethylphenyl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Dimethylphenyl)-2-methylpropanenitrile | |

CAS RN |

93748-07-3 |

Source

|

| Record name | 2-(3,5-Dimethylphenyl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

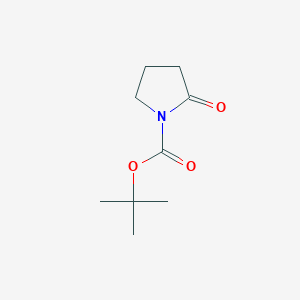

![(4aS)-4a-ethyl-2,3,4,5,6,7-hexahydrocyclopenta[b]pyridine](/img/structure/B125005.png)

![4-[2-(Diethylamino)ethoxy]benzophenone](/img/structure/B125026.png)

![[(2,3-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B125034.png)